1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c1-8-3-5-9(6-4-8)13-20-21-14(24-13)11-7-10-12(16(17,18)19)22-23(2)15(10)25-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIRRPORWLJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)N(N=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a novel compound with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which incorporates multiple heterocycles known for their biological activity. The aim of this article is to explore the biological activity of this compound based on existing research findings.
- Molecular Formula : C16H11F3N4OS
- Molecular Weight : 364.34 g/mol
- CAS Number : 338747-61-8
- Structure : The compound features a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group and an oxadiazole moiety, which enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thieno[2,3-c]pyrazole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of the oxadiazole moiety is particularly noted for enhancing the biological activity of various derivatives.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds. For instance, a study focused on the synthesis and evaluation of hybrid compounds demonstrated that modifications in the oxadiazole structure could lead to significant Aurora B kinase inhibitory activity, suggesting that similar modifications in our compound might yield promising anticancer effects .
2. Anti-inflammatory Properties
The anti-inflammatory activity of oxadiazole derivatives has been documented in various studies. The incorporation of the oxadiazole moiety into tetrahydropyridine derivatives showed enhanced anti-inflammatory effects due to structural modifications that influence electron density and lipophilicity . This suggests that our compound may also exhibit similar anti-inflammatory properties.
3. Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has been investigated, revealing noteworthy activity against both gram-positive and gram-negative bacteria. Compounds with oxadiazole rings have shown significant zones of inhibition against various bacterial strains . This indicates that this compound may also possess antimicrobial properties worth exploring.
Research Findings and Case Studies
The following table summarizes key findings from relevant studies focusing on compounds related to this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the 4-methylphenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against infections caused by resistant strains .
Anticancer Potential
The thieno[2,3-c]pyrazole moiety has been linked to anticancer activity in several studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Oxadiazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease. Preliminary studies suggest that compounds with similar scaffolds can reduce pro-inflammatory cytokine levels in vitro and in vivo .
Synthesis and Characterization
The synthesis of 1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,3,4-oxadiazole and thieno[2,3-c]pyrazole hybrid scaffold?
The synthesis typically involves multi-step heterocyclization. For example:
- Step 1 : Formation of pyrazole intermediates via hydrazine hydrate-mediated cyclization of β-keto esters or α,β-unsaturated carbonyl precursors .
- Step 2 : Oxadiazole ring construction using carbodiimide coupling or cyclodehydration of acylhydrazides with phosphorus oxychloride (POCl₃) .
- Step 3 : Fusion of the thienopyrazole moiety via sulfur incorporation, often using Lawesson’s reagent or H₂S under controlled conditions . Key analytical tools include ¹H/¹³C NMR, IR, and HPLC for purity validation .
Q. How can researchers confirm the regioselectivity of trifluoromethyl group substitution in the pyrazole ring?
Regioselectivity is validated through:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
Initial screening often targets:
- Antifungal activity : Inhibition of 14-α-demethylase (CYP51) via molecular docking against PDB:3LD6, followed by broth microdilution assays against Candida species .
- Antimicrobial potential : Agar diffusion assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase isoforms (e.g., CAH1, CAH2) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?
Contradictions arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Mitigation strategies include:
Q. What methodologies optimize yield in copper-catalyzed click reactions for triazole-oxadiazole hybrids?
Key parameters for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Catalyst system : CuSO₄/sodium ascorbate in THF:H₂O (1:1) at 50°C for 16 hours, achieving ~60% yield .
- Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C) but requires rigorous temperature control .
- Ligand additives (e.g., TBTA) improve regioselectivity for 1,4-triazole isomers .
Q. How do electronic effects of the 4-methylphenyl and trifluoromethyl groups influence π-π stacking in protein binding?
- CF₃ groups enhance electronegativity, polarizing the oxadiazole ring for stronger hydrogen bonding with enzyme active sites (e.g., CYP51) .
- 4-Methylphenyl contributes hydrophobic interactions, validated via docking studies using AutoDock Vina or Schrödinger Suite .
- SAR studies comparing methyl, methoxy, and halophenyl variants quantify steric/electronic contributions to binding affinity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
